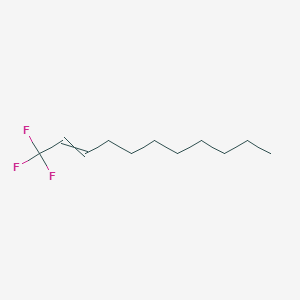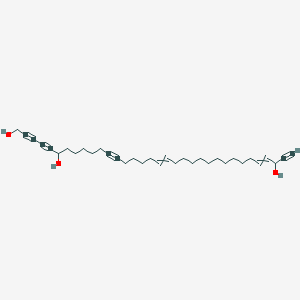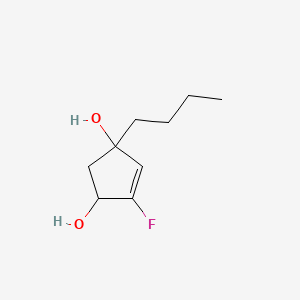
1-Butyl-4-fluorocyclopent-4-ene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-fluorocyclopent-4-ene-1,3-diol is a chemical compound characterized by its unique structure, which includes a butyl group, a fluorine atom, and two hydroxyl groups attached to a cyclopentene ring.
Métodos De Preparación
The synthesis of 1-Butyl-4-fluorocyclopent-4-ene-1,3-diol can be achieved through several synthetic routesThe reaction conditions typically require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process. This approach allows for better control over reaction parameters and can lead to more efficient and cost-effective production of the compound .
Análisis De Reacciones Químicas
1-Butyl-4-fluorocyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-Butyl-4-fluorocyclopent-4-ene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mecanismo De Acción
The mechanism of action of 1-Butyl-4-fluorocyclopent-4-ene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. These interactions can modulate cellular processes and lead to specific biological effects .
Comparación Con Compuestos Similares
1-Butyl-4-fluorocyclopent-4-ene-1,3-diol can be compared with other similar compounds, such as:
Cyclopentane-1,3-diol: Lacks the butyl and fluorine substituents, resulting in different chemical and biological properties.
1-Butylcyclopent-4-ene-1,3-diol: Similar structure but without the fluorine atom, which affects its reactivity and stability.
4-Fluorocyclopent-4-ene-1,3-diol: Lacks the butyl group, leading to differences in its physical and chemical properties.
Propiedades
Número CAS |
113962-14-4 |
|---|---|
Fórmula molecular |
C9H15FO2 |
Peso molecular |
174.21 g/mol |
Nombre IUPAC |
1-butyl-4-fluorocyclopent-4-ene-1,3-diol |
InChI |
InChI=1S/C9H15FO2/c1-2-3-4-9(12)5-7(10)8(11)6-9/h5,8,11-12H,2-4,6H2,1H3 |
Clave InChI |
BLRTULYDFQZUNF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CC(C(=C1)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


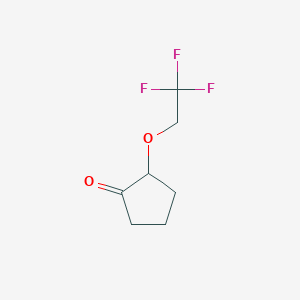
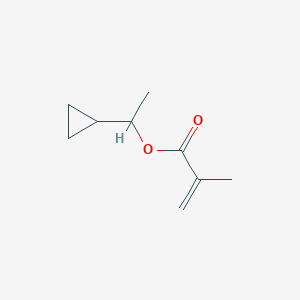
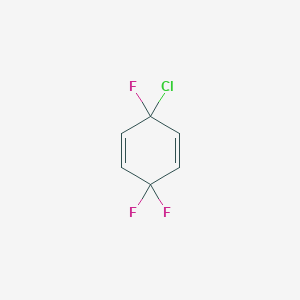
![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
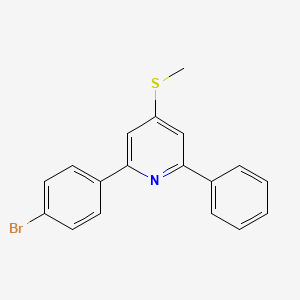
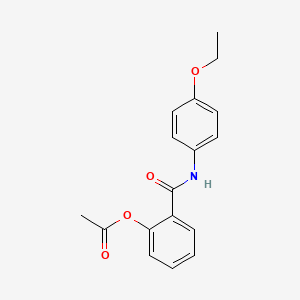
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
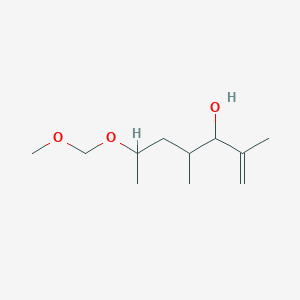
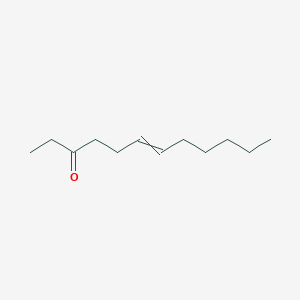
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)


